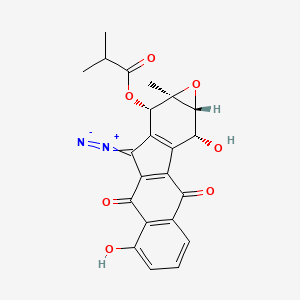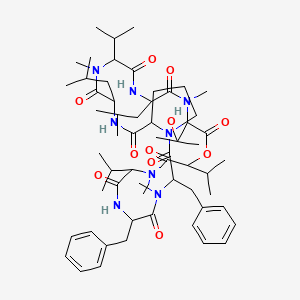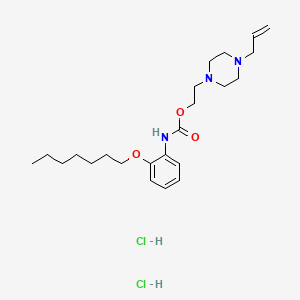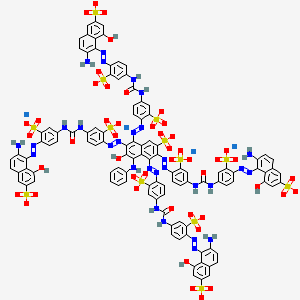
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and multiple methyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the carboxamide group. The dihydro and tetramethyl substitutions are introduced through specific alkylation reactions. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
化学反応の分析
Types of Reactions: 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dihydro group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substitutions on the pyrrole ring or carboxamide group.
2,5-Dihydro-N-phenyl derivatives: Compounds with similar dihydro and phenyl substitutions but different core structures.
Uniqueness: 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
93969-11-0 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-11-8-7-9-12(2)14(11)18-15(20)13-10-16(3,4)19-17(13,5)6;/h7-10,19H,1-6H3,(H,18,20);1H |
InChIキー |
HLGMJPVNVCLBJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(NC2(C)C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



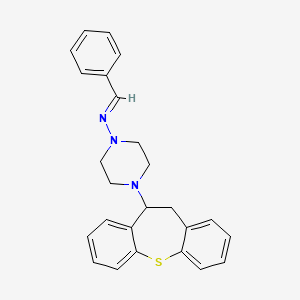

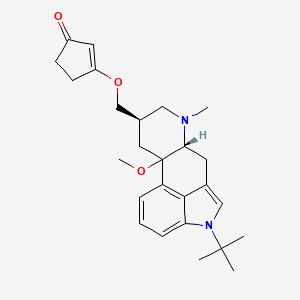
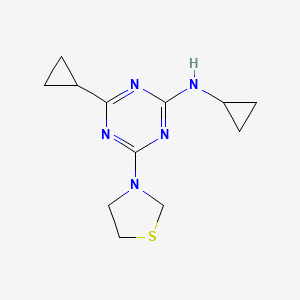

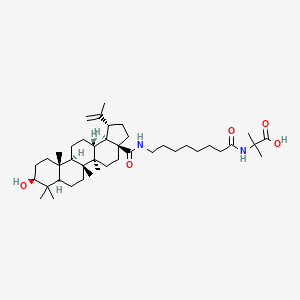
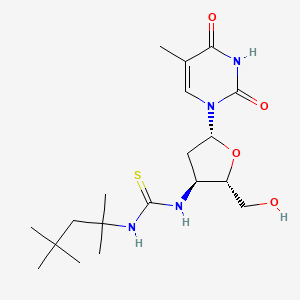
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)

